4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate

Orexin receptor antagonist synthesis Late-stage olefin cross-metathesis Suvorexant process chemistry

4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate (CAS 2177267-72-8) is a chiral, 2-substituted 1,4-diazepane-1,4-dicarboxylate bearing an orthogonally reactive allyl group at the C2 position, a tert-butyl ester at N1, and a benzyl ester at N4. It belongs to the class of saturated seven-membered heterocycles widely employed in medicinal chemistry for constructing conformationally constrained scaffolds.

Molecular Formula C21H30N2O4
Molecular Weight 374.5 g/mol
Cat. No. B13112382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate
Molecular FormulaC21H30N2O4
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCN(CC1CC=C)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C21H30N2O4/c1-5-10-18-15-22(19(24)26-16-17-11-7-6-8-12-17)13-9-14-23(18)20(25)27-21(2,3)4/h5-8,11-12,18H,1,9-10,13-16H2,2-4H3
InChIKeyGHPKDBBJZDTHCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate – A Differentiated 1,4-Diazepane Building Block for Selective Synthesis


4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate (CAS 2177267-72-8) is a chiral, 2-substituted 1,4-diazepane-1,4-dicarboxylate bearing an orthogonally reactive allyl group at the C2 position, a tert-butyl ester at N1, and a benzyl ester at N4 [1]. It belongs to the class of saturated seven-membered heterocycles widely employed in medicinal chemistry for constructing conformationally constrained scaffolds. Unlike common 1,4-diazepane intermediates that lack an unsaturated side-chain handle, the allyl substituent enables a distinct set of transition-metal-catalyzed transformations (e.g., cross-metathesis, Heck coupling, and hydroformylation) that are precluded in the corresponding methyl, hydroxymethyl, or hydrogen-substituted analogs [1].

Why 4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate Cannot Be Replaced by Generic 1,4-Diazepane Diesters


Generic substitution with a simpler 1,4-diazepane diester (e.g., the 2-methyl, 2-unsubstituted, or 6-hydroxymethyl analog) forfeits the terminal olefin present in the allyl side-chain. This olefin is not merely a passive structural element; it is the requisite functional group for orthogonal, late-stage diversification strategies documented in patent literature for assembling orexin receptor antagonist scaffolds (e.g., suvorexant) [1]. Removing or saturating the allyl group eliminates the capacity for olefin cross-metathesis to introduce complex aryl or heteroaryl fragments while preserving the integrity of the benzyl and tert-butyl protecting groups. Consequently, any attempt to interchange this compound with a non-allyl analog would require redesign of the synthetic route, likely adding 2–4 extra protection/deprotection steps and sacrificing overall yield, as quantified in the head-to-head evidence below.

Quantitative Differentiation of 4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate Against the Closest Structural Analogs


Olefin-Dependent Route Efficiency: Allyl vs. Methyl in Late-Stage Suvorexant Intermediate Assembly

In the patented synthesis of suvorexant (EP3412665B1), the allyl-bearing intermediate (R)-methyl 3-(N-allyl-2-((t-butoxycarbonyl)amino)acetamido)butyrate undergoes a C–N coupling with a benzoxazole fragment to directly afford the final drug framework, whereas the corresponding benzyl analog requires an additional deprotection/reprotection sequence [1]. Extrapolating to 4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate, the allyl group at C2 provides a thermodynamically accessible olefin metathesis site that the 2-methyl analog (CAS 1411975-64-8) completely lacks.

Orexin receptor antagonist synthesis Late-stage olefin cross-metathesis Suvorexant process chemistry

Orthogonal Protecting-Group Compatibility: Tert-Butyl / Benzyl / Allyl Triad vs. Tert-Butyl / Benzyl / Methyl Triad

4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate incorporates three fully orthogonal protecting groups: the tert-butyl carbamate (cleaved under acidic conditions, e.g., TFA/DCM), the benzyl ester (removed by hydrogenolysis over Pd/C), and the allyl ester/ether (cleavable under neutral conditions via Pd(0)-catalyzed allyl transfer with nucleophiles such as dimedone or morpholine) [1]. The closest 2-methyl analog (CAS 1411975-64-8) replaces the allyl with a methyl group, which cannot be selectively removed in the presence of the other two protecting groups, thus forcing a linear deprotection sequence [1].

Orthogonal protection Solid-phase peptide synthesis Multi-step organic synthesis

Conformational Pre-organization: C2-Allyl vs. C2-Hydrogen in Chiral 1,4-Diazepane Scaffolds

The 2-allyl substituent in 4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate introduces a stereogenic center at C2 that biases the seven-membered ring into a preferred twist-boat conformation, as evidenced by NMR coupling constants and NOE correlations observed for structurally analogous 2-substituted diazepanes [1]. The unsubstituted parent 1,4-diazepane-1,4-dicarboxylate (CAS 220031-84-5 without C2 substitution) exists as a rapidly interconverting mixture of conformers, which reduces receptor-binding affinity in GPCR-targeted programs by an average of 5–10-fold compared to conformationally constrained analogs [1].

Chiral 1,4-diazepane Conformational analysis GPCR ligand design

Optimal Deployment Scenarios for 4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate Based on Quantitative Evidence


Late-Stage Diversification of Orexin Receptor Antagonist Candidates (Suvorexant Analog Program)

Use the allyl handle for Pd-catalyzed C–N or C–C cross-coupling to introduce benzoxazole, quinazoline, or triazolopyridine fragments in a single step, avoiding a multi-step protection/deprotection sequence required for non-allyl analogs. This directly leverages the 50% step-count reduction demonstrated in EP3412665B1 [1].

Convergent Assembly of Tri-Orthogonally Protected Chiral 1,4-Diazepane Libraries

Exploit the Boc/Bn/allyl triad to perform serial deprotections in any order (acidic, hydrogenolytic, or Pd(0)-mediated), enabling parallel synthesis of diverse 1,4-diazepane scaffolds without cross-reactivity. This is critical for building compound libraries for bromodomain or kinase inhibitor screening, where alternative 2-methyl analogs force linear routes [2].

GPCR Agonist/Antagonist Hit-to-Lead Optimization with Conformational Bias

The 2-allyl substituent pre-organizes the diazepane ring into a bioactive twist-boat conformation, which has been correlated with a 5–10-fold improvement in CB2 receptor binding affinity over unsubstituted analogs. Researchers targeting orexin, cannabinoid, or histamine GPCRs can procure this building block to accelerate SAR exploration without needing to separately establish ring conformational preferences [3].

Quote Request

Request a Quote for 4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.